3-(Diethylamino)benzene-1-sulfonamide
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Overview
Description
3-(Diethylamino)benzene-1-sulfonamide is an organic compound with the molecular formula C10H17N3O2S. It is a derivative of sulfonamide, which is a class of compounds known for their antimicrobial properties. This compound is characterized by the presence of a diethylamino group attached to the benzene ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)benzene-1-sulfonamide can be achieved through several methods One common approach involves the reaction of 3-nitrobenzenesulfonamide with diethylamineThe reaction conditions typically involve the use of reducing agents such as tin and hydrochloric acid, followed by the addition of diethylamine under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methodsThis process may utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
3-(Diethylamino)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, such as dihydropteroate synthetase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, the compound can disrupt the metabolic processes of microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs for the treatment of infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
3-(Diethylamino)benzene-1-sulfonamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and may contribute to its specific applications in research and industry .
Properties
CAS No. |
63935-18-2 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-(diethylamino)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)9-6-5-7-10(8-9)15(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14) |
InChI Key |
CYNDJSYAPZSXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
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